molecular formula I2O6Pb B3422459 Lead iodate CAS No. 25659-31-8

Lead iodate

Cat. No.: B3422459
CAS No.: 25659-31-8
M. Wt: 557 g/mol
InChI Key: DRHWBADNSVQEGH-UHFFFAOYSA-L
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Description

Lead iodate is an inorganic compound with the molecular formula Pb(IO₃)₂ It is typically found as a heavy white powder and is known for its low solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead iodate can be synthesized through the reaction of lead nitrate with potassium iodate. The reaction is typically carried out by the simultaneous dropwise addition of equivalent solutions of lead nitrate and potassium iodate in water at around 60°C. The chemical equation for this reaction is: [ \text{Pb(NO₃)₂ (aq) + 2 KIO₃ (aq) → 2 KNO₃ (aq) + Pb(IO₃)₂ (s)} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process may use other group 1 element iodates instead of potassium iodate due to their solubility properties. The industrial methods are less precise but are designed to handle higher quantities of reactants efficiently .

Chemical Reactions Analysis

Types of Reactions: Lead iodate undergoes several types of chemical reactions, including:

    Precipitation Reactions: this compound can be precipitated from solutions containing lead and iodate ions.

    Redox Reactions: It can participate in redox reactions where iodate ions are reduced.

Common Reagents and Conditions:

    Potassium Iodate: Used in the synthesis of this compound.

    Hydrochloric Acid and Chloroform: Used in titration processes to determine lead content in ores.

Major Products Formed:

Scientific Research Applications

Lead iodate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of lead iodate involves its ability to participate in redox reactions and its role as a precipitating agent. In the determination of lead content in ores, this compound precipitates lead ions, allowing for their quantification. The molecular targets and pathways involved include the interaction of lead and iodate ions to form the insoluble this compound compound .

Comparison with Similar Compounds

    Lead(II) Nitrate (Pb(NO₃)₂): Used in the synthesis of lead iodate.

    Potassium Iodate (KIO₃): Another iodate compound used in similar reactions.

Uniqueness: this compound is unique due to its specific chemical properties, such as low solubility in water and its ability to form precipitates with lead ions. These properties make it particularly useful in analytical chemistry for the determination of lead content in various samples .

Properties

IUPAC Name

lead(2+);diiodate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HIO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHWBADNSVQEGH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Pb(IO3)2, I2O6Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name lead(II) iodate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Lead(II)_iodate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Lead iodate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead iodate

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